2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a biphenyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions. The reaction conditions, such as temperature, solvent, and catalyst loading, would be carefully controlled to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The thiazole ring is known for its biological activity, and derivatives of this compound could be explored for their potential as antimicrobial, antiviral, or anticancer agents.
Materials Science: The biphenyl group can impart rigidity and stability to polymers, making this compound useful in the development of advanced materials.
Biology: The compound could be used as a probe to study biological pathways involving thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which could be crucial for its binding to biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the combination of its structural features. The presence of both a biphenyl group and a thiazole ring in the same molecule can provide a unique set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-21(18-8-4-5-9-19(18)22(27)28)25-23-24-20(14-29-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-14,18-19H,4-5,8-9H2,(H,27,28)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRVOBODOUKZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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